molecular formula C14H8Cl4 B121361 O,P'-Dde CAS No. 3424-82-6

O,P'-Dde

Cat. No.: B121361
CAS No.: 3424-82-6
M. Wt: 318.0 g/mol
InChI Key: ZDYJWDIWLRZXDB-UHFFFAOYSA-N
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Description

o,p’-DDE: (1-chloro-2-[2,2-dichloro-1-(4-chlorophenyl)ethenyl]benzene) is a degradation product of the well-known insecticide dichloro-diphenyl-trichloroethane (DDT). It is an organochlorine compound that has been widely studied due to its persistence in the environment and potential health impacts. o,p’-DDE is one of the major metabolites of DDT, along with p,p’-DDE, and is known for its stability and ability to bioaccumulate in the food chain .

Mechanism of Action

Target of Action

O,P’-DDE, a metabolite of the adrenolytic drug Mitotane, primarily targets adrenocortical carcinoma cells (H295R) . Adrenocortical carcinoma (ACC) is an endocrine tumor that affects the adrenal glands, leading to overgrowth of the organ and increased production of steroid hormones .

Mode of Action

O,P’-DDE interacts with its targets, the adrenocortical carcinoma cells, in a unique way. It has a cytotoxic effect on these cells . Unlike O,P’-DDD, another metabolite of Mitotane, O,P’-DDE inhibits apoptosis but promotes cell necrosis at higher concentrations . It also exhibits stimulatory interactions with steroidogenic Cytochrome P450 (CYP) enzymes at intermediate concentrations .

Biochemical Pathways

The biochemical pathways affected by O,P’-DDE involve cell death pathways and oxidative parameters . The compound interacts with adrenal CYPs involved in the steroidogenic process . This interaction can lead to changes in the steroid hormone production, which can have downstream effects on various physiological processes.

Pharmacokinetics

It is known that o,p’-dde is a metabolite of mitotane . Mitotane is metabolized via two main reactions: β-hydroxylation, yielding O,P’-DDA, and α-hydroxylation, yielding O,P’-DDE

Result of Action

The molecular and cellular effects of O,P’-DDE’s action include a cytotoxic effect on adrenocortical carcinoma cells, inhibition of apoptosis, promotion of cell necrosis at higher concentrations, and stimulatory interactions with steroidogenic CYPs . These effects can lead to changes in the growth and function of the adrenal glands and alterations in steroid hormone production.

Action Environment

The action of O,P’-DDE can be influenced by various environmental factors. For instance, the compound’s action, efficacy, and stability can be affected by its concentration in the environment . O,P’-DDE is a degradation product of the pesticide DDT, which persists in the environment and accumulates in many living organisms . The compound’s action can also be influenced by its uptake from the environment into different organisms

Biochemical Analysis

Biochemical Properties

O,P’-Dde interacts with various enzymes and proteins. It inhibits estrogen binding to rainbow trout estrogen receptors (rtERs) with an IC50 value of 3.2 μM . It also induces concentration-dependent secretion of estradiol by granulosa and theca cell co-cultures isolated from porcine ovarian follicles .

Cellular Effects

O,P’-Dde has significant effects on various types of cells and cellular processes. In ovo exposure to O,P’-Dde increases degeneration of ovarian follicles and reduces testicular size in Japanese medaka (O. latipes) .

Molecular Mechanism

At the molecular level, O,P’-Dde exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, it inhibits estrogen binding to rtERs .

Temporal Effects in Laboratory Settings

Over time, the effects of O,P’-Dde can change. For example, it has been found to induce concentration-dependent secretion of estradiol by granulosa and theca cell co-cultures isolated from porcine ovarian follicles .

Dosage Effects in Animal Models

The effects of O,P’-Dde vary with different dosages in animal models. For instance, in ovo exposure to O,P’-Dde increases degeneration of ovarian follicles and reduces testicular size in Japanese medaka (O. latipes) .

Metabolic Pathways

O,P’-Dde is involved in various metabolic pathways. It interacts with enzymes and cofactors, and can affect metabolic flux or metabolite levels .

Transport and Distribution

O,P’-Dde is transported and distributed within cells and tissues. It accumulates in smallmouth buffalo, channel catfish, and largemouth bass as well as sediment in the Huntsville Spring Branch-Indian Creek tributary system .

Preparation Methods

Synthetic Routes and Reaction Conditions: o,p’-DDE can be synthesized through the dehydrochlorination of o,p’-DDT. This reaction typically involves the use of a strong base such as potassium hydroxide (KOH) in an organic solvent like ethanol. The reaction conditions usually require heating to facilitate the elimination of hydrogen chloride (HCl) from o,p’-DDT, resulting in the formation of o,p’-DDE .

Industrial Production Methods: Industrial production of o,p’-DDE is not common as it is primarily a degradation product of DDT. in laboratory settings, it can be produced through controlled dehydrochlorination reactions as described above .

Chemical Reactions Analysis

Types of Reactions: o,p’-DDE undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Comparison:

Properties

IUPAC Name

1-chloro-2-[2,2-dichloro-1-(4-chlorophenyl)ethenyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8Cl4/c15-10-7-5-9(6-8-10)13(14(17)18)11-3-1-2-4-12(11)16/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDYJWDIWLRZXDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=C(Cl)Cl)C2=CC=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8Cl4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4022313
Record name 1-Chloro-2-[2,2-dichloro-1-(4-chlorophenyl)ethenyl]benzene
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Molecular Weight

318.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3424-82-6
Record name o,p′-DDE
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3424-82-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,2-(2-Chlorophenyl-4'-chlorophenyl)-1,1-dichloroethene
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name O,P'-DDE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59908
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Record name 1-Chloro-2-[2,2-dichloro-1-(4-chlorophenyl)ethenyl]benzene
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2,o,p'-tetrachlorovinylidenebisbenzene
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Record name O,P'-DDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the molecular formula and weight of o,p'-DDE?

A: The molecular formula of this compound is C14H8Cl4, and its molecular weight is 318.02 g/mol. []

Q2: Are there any spectroscopic methods to identify this compound?

A: Yes, gas chromatography coupled with electron capture detection (GC-ECD) is commonly used to identify and quantify this compound in various matrices. [, , ] High-resolution gas chromatography/mass spectrometry (HRGC/HRMS) has also been employed for precise identification. []

Q3: How persistent is this compound in the environment?

A: this compound is highly persistent in the environment, accumulating in soil, water, and air. It's considered an aged residue, suggesting its presence even decades after DDT usage was banned in many countries. [, , ]

Q4: What is the primary source of this compound in the environment?

A: The primary source of this compound is the degradation of DDT. Historic use of DDT for malaria control and agriculture has led to widespread environmental contamination, and this compound persists long after DDT application. [, , , ]

Q5: What are the potential environmental impacts of this compound?

A: this compound is classified as a persistent organic pollutant (POP), bioaccumulating in the food chain and posing risks to wildlife and human health. [, , ]

Q6: How does this compound interact with biological systems?

A: this compound exhibits endocrine-disrupting properties, primarily by interacting with estrogen receptors. [, , , , ] It has also been shown to influence ryanodine receptor type 1 (RyR1) activity, potentially affecting skeletal muscle function. []

Q7: What are the potential effects of this compound on steroidogenesis?

A: Research suggests this compound can disrupt ovarian steroidogenesis. In porcine ovarian cells, it stimulated both progesterone and estradiol secretion and increased aromatase activity. []

Q8: What analytical methods are employed for this compound quantification?

A: Gas chromatography with electron capture detection (GC-ECD) is widely used for this compound quantification. [, , , , , , , ] High-performance liquid chromatography (HPLC) has also been employed for measuring this compound, particularly in plasma samples. [, , ]

Q9: How is the quality of this compound analysis ensured?

A: Analytical methods for this compound require rigorous validation to ensure accuracy, precision, and specificity. [] Quality control measures, such as the use of surrogate standards and analysis of certified reference materials, are crucial in maintaining data integrity. [, ]

Q10: How has our understanding of this compound evolved over time?

A: Initially recognized as a breakdown product of DDT, research has progressively highlighted the persistence and endocrine-disrupting effects of this compound. [, , ] Current research focuses on understanding the long-term health and ecological impacts of this compound exposure and exploring mitigation strategies. [, , , ]

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